molecular formula C6H8BrN3O B13919324 5-Bromo-4-ethoxy-2-pyrimidinamine

5-Bromo-4-ethoxy-2-pyrimidinamine

Cat. No.: B13919324
M. Wt: 218.05 g/mol
InChI Key: DCPLYIIVDUEWLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-ethoxy-2-pyrimidinamine is a chemical compound with the molecular formula C6H8BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxy group at the 4th position, and an amino group at the 2nd position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-ethoxy-2-pyrimidinamine typically involves the bromination of 4-ethoxy-2-pyrimidinamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-ethoxy-2-pyrimidinamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in solvents like ethanol or DMF.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of de-brominated pyrimidines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-4-ethoxy-2-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Bromo-4-ethoxy-2-pyrimidinamine involves its interaction with specific molecular targets. The bromine atom and ethoxy group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit enzymatic activities by binding to the active sites or allosteric sites of enzymes, thereby modulating their functions. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyrimidine
  • 4-Ethoxy-2-aminopyrimidine
  • 5-Bromo-4-methoxy-2-pyrimidinamine

Comparison

Compared to similar compounds, 5-Bromo-4-ethoxy-2-pyrimidinamine is unique due to the presence of both a bromine atom and an ethoxy group on the pyrimidine ring. This unique combination enhances its reactivity and binding affinity towards specific molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C6H8BrN3O

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-4-ethoxypyrimidin-2-amine

InChI

InChI=1S/C6H8BrN3O/c1-2-11-5-4(7)3-9-6(8)10-5/h3H,2H2,1H3,(H2,8,9,10)

InChI Key

DCPLYIIVDUEWLW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.